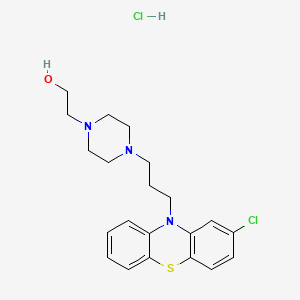
Perphenazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perphenazine hydrochloride is a typical antipsychotic drug belonging to the phenothiazine class. It is primarily used to treat psychosis, including schizophrenia and the manic phases of bipolar disorder. This compound is known for its potent dopamine D2 receptor antagonistic properties, making it effective in managing symptoms of psychosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perphenazine hydrochloride involves several steps. One common method includes the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine in the presence of a base. The reaction is typically carried out in a solvent such as toluene or dimethylbenzene, followed by purification steps including washing, pickling, and crystallization to obtain the crude product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes side chain synthesis, condensation reactions, and multiple purification steps to ensure high yield and purity. The use of solvents like toluene and dimethylbenzene, along with controlled reaction conditions, helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Perphenazine hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides, while reduction can yield secondary amines .
Aplicaciones Científicas De Investigación
Perphenazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying phenothiazine derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively used in clinical research for treating psychotic disorders and understanding the pharmacodynamics of antipsychotic drugs.
Mecanismo De Acción
Perphenazine hydrochloride exerts its effects primarily by binding to dopamine D1 and D2 receptors, inhibiting their activity. This antagonistic action on dopamine receptors helps in reducing psychotic symptoms. Additionally, this compound also binds to alpha-adrenergic receptors, contributing to its sedative and antiemetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A high-potency antipsychotic with a similar mechanism of action.
Thioridazine: Known for its antipsychotic and sedative effects.
Uniqueness
Perphenazine hydrochloride is unique due to its balanced potency and lower metabolic risk compared to some second-generation antipsychotics. It is also effective in treating both positive and negative symptoms of schizophrenia, making it a versatile option in psychopharmacology .
Propiedades
Número CAS |
3111-71-5 |
|---|---|
Fórmula molecular |
C21H27Cl2N3OS |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3OS.ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |
Clave InChI |
ONDBZOZCVLIFKD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl |
Números CAS relacionados |
2015-28-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


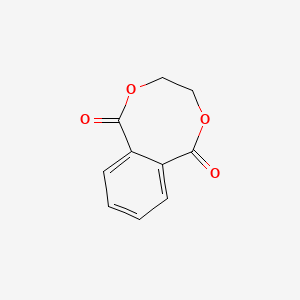
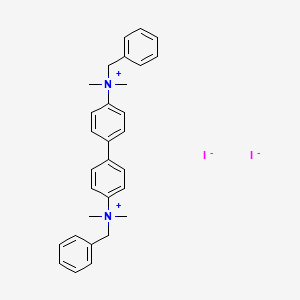


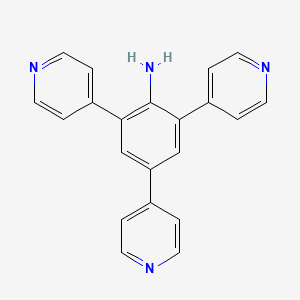
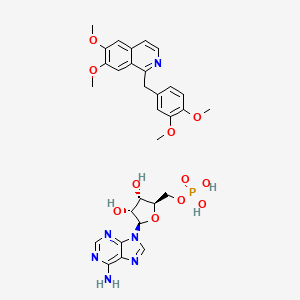
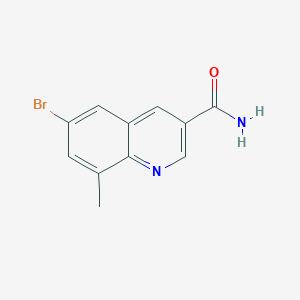
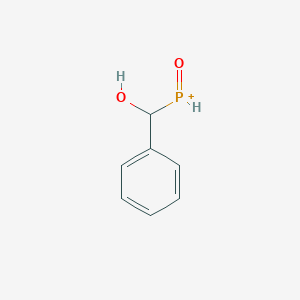


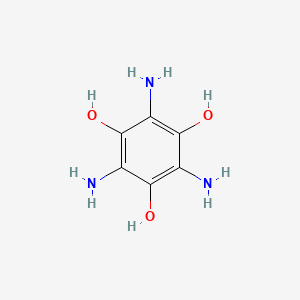
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
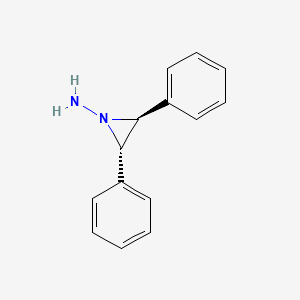
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
